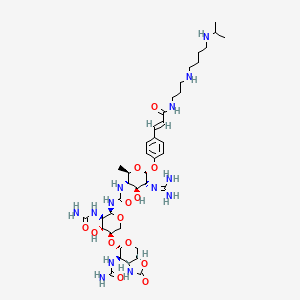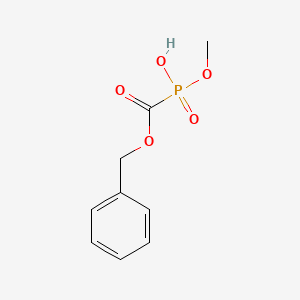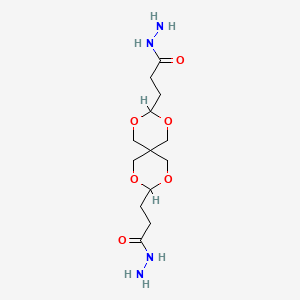
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-bispropionohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 255-688-7, also known as barium titanate, is a chemical compound with significant industrial and scientific importance. It is a white powder that is widely used in various applications due to its unique properties, such as high dielectric constant and piezoelectric characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium titanate can be synthesized through several methods, including solid-state reaction, sol-gel process, and hydrothermal synthesis. The solid-state reaction involves mixing barium carbonate and titanium dioxide powders, followed by calcination at high temperatures (around 1200°C) to form barium titanate. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, resulting in a gel that is then calcined to produce barium titanate. Hydrothermal synthesis involves reacting barium and titanium precursors in an aqueous solution at elevated temperatures and pressures to form barium titanate crystals.
Industrial Production Methods: In industrial settings, barium titanate is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. Large-scale production involves precise control of reaction conditions, such as temperature, pressure, and reactant ratios, to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Barium titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids to form soluble barium salts and titanium dioxide. In the presence of reducing agents, barium titanate can be reduced to lower oxidation states of titanium.
Common Reagents and Conditions: Common reagents used in reactions with barium titanate include hydrochloric acid, sulfuric acid, and reducing agents like hydrogen gas. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from reactions involving barium titanate include barium salts, titanium dioxide, and reduced forms of titanium. These products have various applications in different fields, such as catalysis and materials science.
Applications De Recherche Scientifique
Barium titanate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the synthesis of advanced materials. In biology, barium titanate nanoparticles are explored for their potential in drug delivery and bioimaging. In medicine, it is used in the development of medical devices, such as sensors and actuators. In industry, barium titanate is widely used in the production of capacitors, piezoelectric devices, and electro-optic components.
Mécanisme D'action
The mechanism by which barium titanate exerts its effects is primarily based on its dielectric and piezoelectric properties. At the molecular level, barium titanate exhibits a perovskite crystal structure, which allows it to respond to electric fields by polarizing and generating an electric charge. This property is exploited in various applications, such as capacitors and sensors, where barium titanate’s ability to store and convert electrical energy is utilized.
Comparaison Avec Des Composés Similaires
Barium titanate is often compared with other similar compounds, such as lead zirconate titanate and strontium titanate. While lead zirconate titanate also exhibits high piezoelectric properties, barium titanate is preferred in applications where lead-free materials are required due to environmental concerns. Strontium titanate, on the other hand, has a lower dielectric constant compared to barium titanate, making the latter more suitable for applications requiring high dielectric properties.
List of Similar Compounds:- Lead zirconate titanate
- Strontium titanate
- Calcium titanate
- Potassium niobate
Barium titanate’s unique combination of high dielectric constant, piezoelectric properties, and lead-free composition makes it a valuable material in various scientific and industrial applications.
Propriétés
Numéro CAS |
42155-14-6 |
|---|---|
Formule moléculaire |
C13H24N4O6 |
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanehydrazide |
InChI |
InChI=1S/C13H24N4O6/c14-16-9(18)1-3-11-20-5-13(6-21-11)7-22-12(23-8-13)4-2-10(19)17-15/h11-12H,1-8,14-15H2,(H,16,18)(H,17,19) |
Clé InChI |
YCZPNCIOGSJLMQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(COC(O1)CCC(=O)NN)COC(OC2)CCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


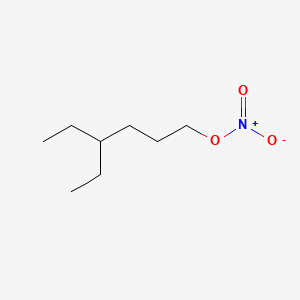
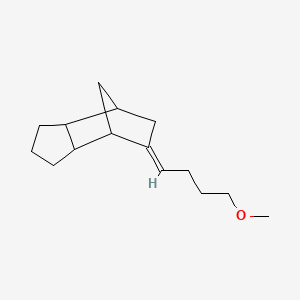
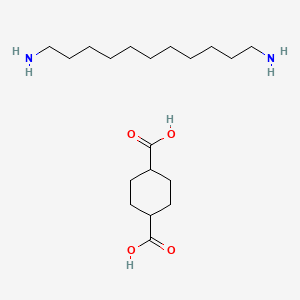
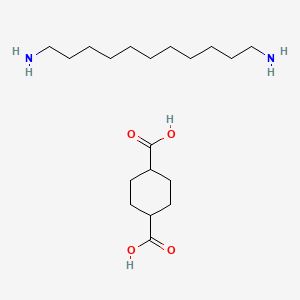
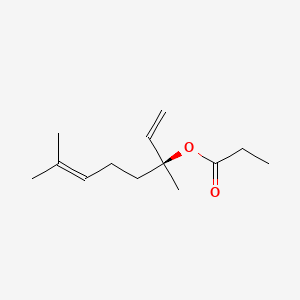

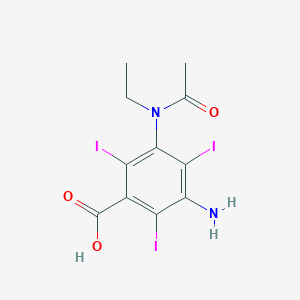
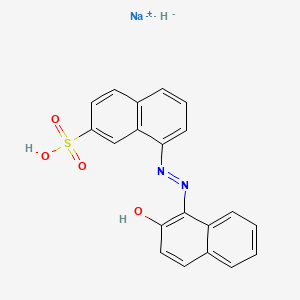
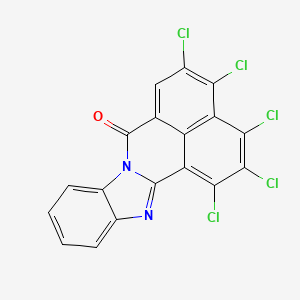

![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
